5,8-Dichlorochroman-4-amine 5,8-Dichlorochroman-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17487402
InChI: InChI=1S/C9H9Cl2NO/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7H,3-4,12H2
SMILES:
Molecular Formula: C9H9Cl2NO
Molecular Weight: 218.08 g/mol

5,8-Dichlorochroman-4-amine

CAS No.:

Cat. No.: VC17487402

Molecular Formula: C9H9Cl2NO

Molecular Weight: 218.08 g/mol

* For research use only. Not for human or veterinary use.

5,8-Dichlorochroman-4-amine -

Specification

Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
IUPAC Name 5,8-dichloro-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C9H9Cl2NO/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9/h1-2,7H,3-4,12H2
Standard InChI Key GXDLABPVCLNGKF-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(C=CC(=C2C1N)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

5,8-Dichlorochroman-4-amine (IUPAC name: 5,8-dichloro-3,4-dihydro-2H-chromen-4-amine) has the molecular formula C₉H₉Cl₂NO and a molecular weight of 218.08 g/mol . Its structure features:

  • A chroman backbone (benzene fused to tetrahydrofuran).

  • Two chlorine atoms at the 5 and 8 positions on the benzene ring.

  • A primary amine group at the 4 position of the tetrahydrofuran ring.

The stereochemistry and electronic effects of the chlorine and amine groups influence its reactivity and interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₉Cl₂NO
Molecular Weight218.08 g/mol
IUPAC Name5,8-dichloro-3,4-dihydro-2H-chromen-4-amine
Canonical SMILESC1COC2=C(C=CC(=C2C1N)Cl)Cl
InChI KeyGXDLABPVCLNGKF-UHFFFAOYSA-N

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 5,8-Dichlorochroman-4-amine involves multi-step organic reactions to introduce chlorine and amine functionalities selectively:

  • Chlorination: The chroman precursor undergoes electrophilic aromatic substitution using chlorine donors (e.g., Cl₂, SOCl₂) under controlled conditions to achieve 5,8-dichlorination.

  • Amination: The chlorinated intermediate is treated with ammonia or alkylamines via nucleophilic substitution or reductive amination to install the amine group.

Industrial Production Challenges

Industrial-scale synthesis requires precise control over reaction parameters (temperature, solvent polarity) to minimize byproducts. Continuous flow reactors and catalysts like palladium on carbon may enhance yield and purity.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: The compound’s stability is influenced by the electron-withdrawing chlorine atoms, which reduce ring electron density and hinder oxidative degradation.

  • Reactivity: The amine group participates in condensation and acylation reactions, while the chlorinated aromatic ring undergoes nucleophilic substitution under harsh conditions .

Table 2: Physicochemical Data

PropertyValue
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solvents

Applications in Scientific Research

Pharmaceutical Development

  • Drug Intermediate: Serves as a precursor for anticancer agents targeting DNA topoisomerases.

  • Anti-inflammatory Probes: Modulates prostaglandin synthesis pathways in preclinical models.

Material Science Innovations

  • Coordination Polymers: The amine group chelates metal ions, enabling the design of luminescent materials .

Future Directions and Research Opportunities

Unanswered Questions

  • Structure-Activity Relationships: How do chlorine positions affect biological efficacy?

  • Toxicological Profiles: Long-term safety data are absent.

Therapeutic Development

  • Targeted Drug Delivery: Functionalizing the amine group with targeting ligands (e.g., folate) could enhance specificity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator